Product packaging for 4,5-Dibromocyclooct-1-ene(Cat. No.:CAS No. 62309-06-2)

4,5-Dibromocyclooct-1-ene

Cat. No.: B14535738
CAS No.: 62309-06-2
M. Wt: 267.99 g/mol
InChI Key: MVUXUEREDSJRKY-UHFFFAOYSA-N
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Description

4,5-Dibromocyclooct-1-ene is a dibrominated cyclic alkene that serves as a versatile synthetic intermediate in organic chemistry research. While a direct product page was not located, scientific literature indicates that compounds of this type are valuable precursors in multi-step synthesis. For instance, closely related dibromocyclooctene derivatives are used to construct complex bicyclic systems, such as bicyclo[6.1.0]nonane scaffolds, via sequential cyclopropanation and dehydrobromination reactions . Furthermore, structurally similar unsaturated cyclooctane esters are key starting materials in the asymmetric synthesis of beta-amino acids and alkaloids, which are of significant interest in pharmacology for developing biologically active compounds . The bromine atoms on the eight-membered ring provide reactive handles for further functionalization, making this compound a valuable building block for synthesizing complex molecular architectures, including polycyclic compounds and potentially novel triterpenoid frameworks . Researchers may find this chemical useful for exploring new routes in total synthesis and method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2 B14535738 4,5-Dibromocyclooct-1-ene CAS No. 62309-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62309-06-2

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

4,5-dibromocyclooctene

InChI

InChI=1S/C8H12Br2/c9-7-5-3-1-2-4-6-8(7)10/h1,3,7-8H,2,4-6H2

InChI Key

MVUXUEREDSJRKY-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC(C(C1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,5 Dibromocyclooct 1 Ene and Analogous Structures

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. airitilibrary.com

Disconnection Approaches for 1,2-Dibrominated Cycloalkenes

The primary retrosynthetic disconnection for a vicinal dibromide, such as 4,5-Dibromocyclooct-1-ene, involves breaking the two carbon-bromine (C-Br) bonds. This leads back to a cycloalkene precursor. This disconnection is based on the well-established halogenation reaction of alkenes. youtube.commasterorganicchemistry.com

Table 1: Key Retrosynthetic Disconnection for 1,2-Dibrominated Cycloalkenes

Target MoleculePrecursorSynthetic Transformation
1,2-Dibrominated CycloalkeneCycloalkeneElectrophilic Addition of Bromine

For this compound, the logical precursor is cyclooct-1-ene. The presence of the double bond at the 1-position is a key structural feature that is retained from the starting material.

Functional Group Interconversions (FGIs) in Cyclooctene (B146475) Synthesis

Functional group interconversion (FGI) is a crucial strategy in synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.ukimperial.ac.uk In the context of preparing a suitable cyclooctene precursor for bromination, FGIs can be employed to introduce the double bond in a controlled manner. For instance, a cyclooctanol (B1193912) could be dehydrated to form cyclooctene, or a cyclooctyl halide could undergo an elimination reaction. youtube.comub.edu

Table 2: Functional Group Interconversions Leading to Cycloalkenes

Starting Material Functional GroupTarget Functional GroupReagents/Conditions
Alcohol (-OH)Alkene (C=C)Acid-catalyzed dehydration (e.g., H₂SO₄, heat)
Alkyl Halide (-X)Alkene (C=C)Strong base (e.g., KOtBu)

These FGIs provide alternative pathways to the necessary cycloalkene precursor should it not be readily available.

Forward Synthesis Approaches

The forward synthesis, or the actual laboratory preparation, of this compound would logically proceed from a cyclooctene derivative.

Direct Halogenation Reactions of Cyclooct-1-ene Derivatives

The most direct method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to cyclooct-1-ene. This reaction is a classic example of alkene halogenation. masterorganicchemistry.comlibretexts.org The reaction typically proceeds by the attack of the alkene's pi electrons on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then attacked by a bromide ion.

The reaction is generally carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.com

Table 3: Reagents for Direct Bromination of Alkenes

AlkeneReagentSolventProduct
Cyclooct-1-eneBromine (Br₂)CCl₄ or CH₂Cl₂This compound

Multi-step Convergent and Linear Synthetic Routes

While direct bromination is the most straightforward approach, multi-step syntheses can offer greater control over the final product's stereochemistry or allow for the introduction of other functionalities. A linear synthesis might involve the preparation of the cyclooctene precursor from a different starting material, as discussed in the FGI section. pearson.comlibretexts.orgyoutube.com For example, one could start with cyclooctane (B165968), introduce a bromine atom via radical halogenation, and then perform an elimination reaction to generate cyclooctene, which is subsequently brominated. youtube.com

A convergent synthesis, which involves preparing different fragments of the molecule separately before joining them, is less common for a relatively simple molecule like this compound.

Stereocontrolled Bromination Methodologies

The addition of bromine to an alkene is typically an anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This stereoselectivity is a result of the backside attack of the bromide ion on the cyclic bromonium ion intermediate. masterorganicchemistry.com This stereochemical outcome is a critical consideration in the synthesis of specific stereoisomers.

For cyclooctene, which is predominantly found as the cis-isomer, the anti-addition of bromine would result in the formation of a specific pair of enantiomers of trans-4,5-dibromocyclooct-1-ene. Achieving syn-addition, where both bromine atoms add to the same face, is not typically observed with molecular bromine but can sometimes be influenced by neighboring group participation or the use of alternative brominating agents. rsc.org The development of stereocontrolled methods is an active area of research in organic synthesis. nih.gov

Table 4: Expected Stereochemical Outcome of Bromination

Starting Alkene StereochemistryType of AdditionProduct Stereochemistry
cisantitrans (racemic mixture)
transantimeso (if applicable) or racemic

Precursor Synthesis and Olefin Functionalization

The formation of this compound necessitates a precursor molecule containing a double bond at the C1-C2 position and another functionality that allows for the introduction of bromine atoms at the C4 and C5 positions. A more direct and analogous approach, for which there is extensive literature, involves the synthesis of vicinal dibromides from a cycloalkene precursor through electrophilic addition of bromine. For the purpose of illustrating the general synthetic strategy that would be applicable, the synthesis of a cyclooctene precursor and its subsequent bromination to a dibromocyclooctane is a relevant analogous process.

A common precursor for such reactions is cyclooctene, which can be synthesized through various methods, including the partial hydrogenation of cyclooctatetraene (B1213319) or the dehydration of cyclooctanol. Once the cyclooctene precursor is obtained, the key step is the functionalization of the carbon-carbon double bond.

The addition of molecular bromine (Br₂) to an alkene is a classic and well-established method for the synthesis of vicinal dibromides. This reaction typically proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, leading to a trans-dibromide.

In the context of synthesizing this compound, a hypothetical precursor would be 1,4-cyclooctadiene. The selective bromination of one of the double bonds would be required. However, the literature more commonly describes the bromination of conjugated dienes or the allylic bromination of non-conjugated dienes. For instance, the allylic bromination of 1,5-cyclooctadiene (B75094) using N-bromosuccinimide (NBS) yields a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.

The direct bromination of cyclooctene to yield 1,2-dibromocyclooctane (B11955411) serves as a fundamental example of olefin functionalization applicable to this class of compounds. The reaction conditions can be controlled to favor the desired addition product.

Below is a data table summarizing research findings on the bromination of cyclooctene and related structures, illustrating the general principles of precursor synthesis and olefin functionalization.

PrecursorReagentProduct(s)Reaction TypeRef.
Cyclopentane (B165970)1. Br₂, hv; 2. KOtBu; 3. Br₂trans-1,2-dibromocyclopentane (B238971)Radical halogenation, Elimination, Electrophilic addition youtube.com
1,5-CyclooctadieneN-Bromosuccinimide (NBS)3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadieneAllylic Bromination
trans-Cyclooctene (B1233481)Br₂Not specified, used as a scavengerBromine Scavenging nih.gov
CyclooctatetraeneNot specifiedDibromide with cis-bromine atomsElectrophilic addition datapdf.com

Detailed Research Findings:

The synthesis of vicinal dibromides from alkenes is a foundational reaction in organic chemistry. For instance, the multi-step synthesis of trans-1,2-dibromocyclopentane from cyclopentane highlights a common strategy: radical halogenation to introduce a leaving group, elimination to form the alkene, and subsequent electrophilic addition of bromine to the double bond. youtube.com This sequence ensures the formation of the desired dibrominated product with specific stereochemistry.

In the case of cyclooctene systems, the reactivity of the double bond towards bromine is well-established. trans-Cyclooctenes have been utilized as effective scavengers for bromine, indicating a rapid reaction between the two. nih.gov This high reactivity is harnessed in synthetic applications to introduce bromine atoms across the double bond.

The stereochemistry of the resulting dibromide is often a critical aspect. While the addition of bromine to simple alkenes typically proceeds via an anti-addition mechanism to give the trans-product, the stereochemical outcome can be influenced by the substrate's geometry and reaction conditions. For example, the bromination of cyclooctatetraene has been a subject of study to determine the relative stereochemistry of the resulting dibromide. datapdf.com

Mechanistic Organic Chemistry of 4,5 Dibromocyclooct 1 Ene Reactions

Rearrangement Reactions

Rearrangement reactions of 4,5-Dibromocyclooct-1-ene would involve the intramolecular migration of an atom or group, leading to a structural isomer. Such transformations are typically driven by the formation of a more stable intermediate or product, such as a less strained ring or a more stabilized reactive species.

Carbocation-Mediated Migrations (e.g., Wagner-Meerwein Type Rearrangements, Hydride and Alkyl Shifts)

Carbocation rearrangements are fundamental transformations in organic chemistry, driven by the migration of a group to an adjacent electron-deficient carbon center to form a more stable carbocation. libretexts.org These reactions, such as the Wagner-Meerwein rearrangement, involve the 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.orgscribd.com The primary driving force is the energetic benefit of converting a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary or resonance-stabilized). libretexts.org

For this compound, the formation of a carbocation at C-4 or C-5 could be initiated by the action of a Lewis acid, which would abstract a bromide ion. This would initially generate a secondary carbocation. The subsequent migration of a hydrogen atom (a hydride shift) or a carbon fragment (an alkyl shift) from an adjacent carbon to this cationic center could occur if it leads to a more stable carbocationic intermediate. lscollege.ac.inspcmc.ac.in

Potential Rearrangement Pathways:

Hydride Shift: If a carbocation forms at C-4, a 1,2-hydride shift from C-3 would relocate the positive charge to an allylic position, which is stabilized by resonance with the adjacent double bond.

Alkyl Shift: An alkyl shift, which is essentially a rearrangement of the carbon skeleton, could also occur. masterorganicchemistry.com In the context of the cyclooctene (B146475) ring, this could lead to ring contraction or expansion, which is discussed in section 3.1.3.

The stability of any potential carbocation intermediate is a key factor. The general stability order is tertiary > secondary > primary. The formation of a carbocation is often the rate-determining step in reactions that proceed through such intermediates. libretexts.org

Initial Carbocation LocationTypePossible ShiftResulting Carbocation LocationResulting Carbocation TypeDriving Force
C-4 or C-5Secondary1,2-Hydride Shift (from C-3 or C-6)C-3 or C-6Secondary, AllylicResonance Stabilization
C-4 or C-5Secondary1,2-Alkyl Shift (Ring Bond Migration)VariousSecondary or TertiaryRing Strain Release / Higher Substitution

Pericyclic Rearrangements (e.g., Ene Reaction, Retro-Ene Reaction, Sigmatropic Shifts like Cope and Claisen)

Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state. wikipedia.orgadichemistry.com Their outcomes are governed by the principles of orbital symmetry.

Ene and Retro-Ene Reactions: The ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.orglibretexts.org this compound possesses allylic hydrogens at C-3 and C-8, making it a potential "ene" component. An intramolecular ene reaction could occur if the molecule were appropriately substituted, while an intermolecular reaction could proceed in the presence of a strong enophile. The reverse process, a retro-ene reaction, is also possible, particularly if it leads to the formation of thermodynamically stable small molecules. organic-chemistry.org

Sigmatropic Shifts: These reactions involve the migration of a σ-bond across a π-system in an uncatalyzed, intramolecular process. wikipedia.org The classification [i,j] denotes the migration of a bond from position i to position j.

Cope and Claisen Rearrangements: The classic Cope rearrangement involves a shift in a 1,5-diene, while the Claisen rearrangement requires an allyl vinyl ether or allyl aryl ether. libretexts.org The structure of this compound itself is not suitable for these specific named rearrangements.

Hydride Shifts: wikipedia.orgscribd.com and wikipedia.orglibretexts.org sigmatropic hydrogen shifts are thermally allowed and could potentially occur in the this compound system. A wikipedia.orgscribd.com-hydride shift, a 6-electron process, would involve the suprafacial migration of an allylic hydrogen from C-3 to C-7 (or C-8 to C-4), shifting the double bond. uh.edustereoelectronics.orgyoutube.com A wikipedia.orglibretexts.org-hydride shift would be an 8-electron process and would need to proceed through an antarafacial transition state under thermal conditions. stereoelectronics.org

Ring Expansion and Ring Contraction Reactions (e.g., Wolff, Favorskii, Pinacol-type Rearrangements)

Reactions that alter the size of the carbocyclic ring are critical in synthesis. etsu.eduntu.ac.uk Many of these transformations proceed through carbocation intermediates, where the migration of an endocyclic bond can lead to an expanded or contracted ring. wikipedia.org

Carbocation-Driven Mechanisms: The formation of a carbocation on a carbon atom adjacent to the cyclooctene ring could initiate a ring expansion. For instance, in a Tiffeneau-Demjanov-type reaction, the diazotization of an exocyclic aminomethyl group would generate a primary carbocation, prompting the migration of one of the ring's C-C bonds to form a more stable nine-membered ring. Conversely, formation of a carbocation within the ring could lead to a ring contraction. For example, a pinacol-type rearrangement of a corresponding 1,2-diol derivative of this compound could lead to a seven-membered ring ketone. wikipedia.org The relief of ring strain can be a significant driving force for these skeletal changes. youtube.com

Other Rearrangements:

Favorskii Rearrangement: This reaction involves the base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative, typically with ring contraction. This would require prior oxidation of the this compound to the corresponding α-bromo cyclooctanone.

Wolff Rearrangement: This reaction features the conversion of an α-diazoketone into a ketene, which can be trapped by a nucleophile. wikipedia.org If applied to a cyclic system, it results in a ring contraction. This would necessitate the conversion of this compound into an appropriate α-diazoketone precursor.

Addition Reactions to the Cyclooctene Double Bond

The double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals. The nature of the attacking species and the reaction conditions dictate the mechanism and the resulting product structure.

Electrophilic Additions: Regio- and Stereochemical Control

Electrophilic addition to an alkene is a fundamental reaction where the π-bond acts as a nucleophile, attacking an electrophilic species. youtube.com The mechanism typically involves the formation of a carbocation intermediate, the stability of which governs the reaction's regioselectivity. libretexts.org

Regiochemical Control (Markovnikov's Rule): When an unsymmetrical reagent like HBr adds across the double bond of this compound, two potential carbocation intermediates can be formed. According to Markovnikov's rule, the more stable carbocation is preferentially formed. The stability of these intermediates is influenced by both hyperconjugation and inductive effects. The electron-withdrawing inductive effect of the bromine atoms at C-4 and C-5 would destabilize a positive charge at the adjacent C-2 position. Therefore, protonation at C-2 to form a carbocation at C-1 might be favored, although this carbocation would be further from the deactivating bromine atoms.

Stereochemical Control: The stereochemical outcome of an electrophilic addition depends on the mechanism.

Addition of H-X: The addition of hydrogen halides typically proceeds through a planar carbocation intermediate, which can be attacked by the halide nucleophile from either face, often leading to a mixture of syn- and anti-addition products. youtube.commasterorganicchemistry.com

Halogenation (e.g., Br₂ addition): The addition of bromine proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion ring, resulting in exclusive anti-addition.

ReagentIntermediateRegioselectivityStereoselectivity
H-X (e.g., HBr)CarbocationMarkovnikov (influenced by inductive effects of Br atoms)Mixture of syn and anti
X₂ (e.g., Br₂)Cyclic halonium ionN/A (symmetrical reagent)Anti
H₂O / H⁺CarbocationMarkovnikovMixture of syn and anti

Radical Additions and Their Mechanistic Implications

In the presence of radical initiators like peroxides (ROOR), the addition of HBr to alkenes proceeds via a radical chain mechanism, leading to a reversal of regioselectivity compared to the electrophilic pathway. masterorganicchemistry.com

Mechanism and Regioselectivity (Anti-Markovnikov):

Initiation: The peroxide undergoes homolytic cleavage to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.com

Propagation: The bromine radical adds to the cyclooctene double bond. This addition occurs at the carbon that results in the formation of the more stable carbon radical. For this compound, addition of Br• to C-1 would generate a secondary radical at C-2, while addition to C-2 would form a secondary radical at C-1. The stability would be further influenced by the adjacent bromine substituents. The more stable radical intermediate is formed faster. masterorganicchemistry.com This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radicals combine. youtube.com

The key difference determining the "anti-Markovnikov" outcome is the stability of the intermediate radical, as opposed to the carbocation in the electrophilic mechanism. masterorganicchemistry.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkene functional group in this compound can participate in cycloaddition reactions. A [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile (in this case, the double bond of the cyclooctene ring) to form a five-membered ring. libretexts.org

The general mechanism for a [3+2] cycloaddition is a concerted pericyclic reaction, where the formation of the new sigma bonds occurs in a single step through a cyclic transition state. libretexts.org For this compound, the double bond would act as the two-electron component. A variety of 1,3-dipoles, such as ozone, azides, nitrile oxides, and diazomethane, could potentially react with the cyclooctene ring.

For instance, the reaction with ozone (O₃) is the initial step of ozonolysis, which will be discussed in more detail in section 3.5.1. This reaction proceeds through a [3+2] cycloaddition to form a primary ozonide (molozonide). organic-chemistry.org

Substitution Reactions Involving Bromine Centers

The two bromine atoms in this compound are located at secondary carbon centers, making them susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Pathways (e.g., S_N1, S_N2, S_N1' Mechanisms)

Both S_N1 and S_N2 mechanisms are plausible for this compound, and the predominant pathway would depend on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. organic-chemistry.orgyoutube.comleah4sci.commasterorganicchemistry.comyoutube.com

S_N2 Mechanism: A strong, sterically unhindered nucleophile in a polar aprotic solvent would favor the S_N2 pathway. This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. organic-chemistry.orgyoutube.com This would result in an inversion of stereochemistry at the carbon center.

S_N1 Mechanism: A weak nucleophile in a polar protic solvent would favor the S_N1 pathway. This is a two-step mechanism that proceeds through a carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The rate-determining step is the formation of the secondary carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization). The stability of the secondary carbocation would be a key factor in the feasibility of this pathway.

S_N1' Mechanism: Given the presence of an adjacent double bond, an S_N1' (allylic) substitution is also a possibility. In this mechanism, the departure of a bromide ion could lead to a resonance-stabilized allylic carbocation. The incoming nucleophile could then attack at either end of the allylic system, potentially leading to a rearranged product.

Organometallic Reactions as Precursors for Cross-Coupling

The carbon-bromine bonds in this compound can be converted into carbon-metal bonds, creating organometallic reagents that can be used in cross-coupling reactions to form new carbon-carbon bonds. libretexts.orgrsc.org

A common approach would be the reaction of this compound with an active metal, such as magnesium or lithium, to form a Grignard or organolithium reagent, respectively. These highly reactive organometallic species could then be used in various cross-coupling reactions, for example, with organohalides in the presence of a palladium catalyst (e.g., Suzuki or Negishi coupling). libretexts.org The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Elimination Reactions and Olefin Formation Pathways

The presence of bromine atoms on the cyclooctyl ring allows for elimination reactions to form additional double bonds. The most likely pathway is dehydrobromination, where a proton and a bromide ion are eliminated from adjacent carbon atoms. The mechanism can be either E1 or E2, often competing with substitution reactions. beilstein-journals.org

E2 Mechanism: This is a concerted, one-step process that requires a strong base. The base removes a proton from a carbon adjacent to the carbon bearing the bromine, and simultaneously, the C-Br bond breaks and a new pi bond is formed. The stereochemistry of the starting material is crucial, as the E2 mechanism generally requires an anti-periplanar arrangement of the proton and the leaving group.

E1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate, similar to the S_N1 reaction. It is favored by weak bases and polar protic solvents. After the formation of the carbocation, a weak base removes an adjacent proton to form the double bond.

The regioselectivity of the elimination would likely follow Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. Depending on which bromine is eliminated and which adjacent proton is removed, different diene isomers could be formed.

Oxidative and Reductive Transformations

Oxidative Cleavage of the Alkene Moiety (e.g., Ozonolysis, Permanganate (B83412) Oxidation)

The double bond in this compound is susceptible to oxidative cleavage.

Ozonolysis: This reaction involves treating the alkene with ozone (O₃) followed by a workup step. organic-chemistry.orgmsu.eduiitk.ac.inbyjus.commasterorganicchemistry.com The mechanism begins with a [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). organic-chemistry.orgmsu.eduiitk.ac.in This rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgmsu.eduiitk.ac.in The workup determines the final products. A reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the ozonide to yield two carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com Given the cyclic nature of the starting material, ozonolysis would result in a single, linear C8 dialdehyde, with bromine atoms at the C4 and C5 positions. An oxidative workup (e.g., with hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

Permanganate Oxidation: Reaction with potassium permanganate (KMnO₄) can also lead to oxidative cleavage of the double bond. masterorganicchemistry.comlibretexts.org The reaction conditions determine the products. Cold, dilute, and basic or neutral KMnO₄ would likely lead to the formation of a diol (dihydroxylation). Hot, acidic, or concentrated KMnO₄ would cause oxidative cleavage of the double bond. masterorganicchemistry.comlibretexts.org Similar to ozonolysis with an oxidative workup, this would be expected to produce a dicarboxylic acid, specifically 4,5-dibromooctane-1,8-dioic acid. The mechanism of permanganate oxidation is complex but is thought to involve the formation of a cyclic manganate (B1198562) ester intermediate. masterorganicchemistry.com

Data Tables

Table 1: Predicted Products of Nucleophilic Substitution

Reaction Pathway Nucleophile/Solvent Conditions Predicted Product(s) Stereochemical Outcome
S_N2 Strong, unhindered nucleophile (e.g., CN⁻) in polar aprotic solvent (e.g., DMSO) 4,5-Disubstituted-cyclooct-1-ene Inversion of configuration

Table 2: Predicted Products of Oxidative Cleavage

Reagent Workup Predicted Product
1. O₃ 2. Zn/H₂O or (CH₃)₂S (Reductive) 4,5-Dibromooctanedial
1. O₃ 2. H₂O₂ (Oxidative) 4,5-Dibromooctanedioic acid

Reductive Debromination Strategies

The reductive debromination of vicinal dibromides, such as this compound, is a synthetically valuable transformation that leads to the formation of a new carbon-carbon double bond, in this case, yielding cycloocta-1,4-diene. This elimination reaction can be achieved through various strategies, primarily involving single-electron transfer (SET) mechanisms with metals or metal-based reagents, as well as two-electron processes with certain nucleophiles. The stereochemical outcome of the reaction is often dependent on the specific mechanism, which can proceed through either a concerted or a stepwise pathway.

A variety of reducing agents have been shown to be effective in the dehalogenation of vicinal dihalides. wikipedia.orgnih.gov These reagents typically function by providing electrons to the carbon-bromine bonds, leading to their cleavage and the subsequent formation of the alkene. The choice of reagent and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Commonly employed methods for the reductive debromination of vicinal dibromides, and by extension applicable to this compound, include the use of zinc dust, magnesium, and iodide ions. Each of these reagents operates through a distinct mechanistic pathway, which is reflected in the stereospecificity of the elimination.

The following table summarizes potential reductive debromination strategies for this compound, based on established methods for vicinal dibromides.

Reagent(s)Solvent(s)Expected Product(s)General Mechanistic Notes
Zinc (Zn)Acetic Acid, Ethanol, or DMFCycloocta-1,4-diene, Zinc BromideTypically proceeds via an anti-elimination pathway. The reaction is believed to involve the oxidative addition of zinc to one of the carbon-bromine bonds, forming an organozinc intermediate. stackexchange.com Subsequent elimination of the second bromide ion leads to the formation of the alkene. stackexchange.com
Magnesium (Mg)Tetrahydrofuran (THF) or Diethyl EtherCycloocta-1,4-diene, Magnesium BromideSimilar to the zinc-mediated reaction, this process is thought to proceed through an organomagnesium intermediate. stackexchange.com The reaction is generally effective for a range of vicinal dihalides.
Sodium Iodide (NaI)AcetoneCycloocta-1,4-diene, Sodium Bromide, IodineThis reaction proceeds via an E2-like mechanism where the iodide ion acts as a nucleophile, attacking one of the bromine atoms. This induces the elimination of the second bromide and the formation of the double bond in a concerted, anti-periplanar fashion.
Sodium Sulfide (B99878) (Na₂S)Ethanol or Phase-Transfer ConditionsCycloocta-1,4-diene, Sodium Bromide, Elemental SulfurThis method provides an alternative for reductive dehalogenation. acs.org The sulfide ion acts as the reducing agent in a reaction that is often stereoselective.
o- and m-AnisidineTetrahydrofuran (THF)Cycloocta-1,4-dieneCertain electron-rich aromatic amines have been found to be effective in the reductive debromination of vicinal dibromides, proceeding with trans-stereospecificity. nih.gov

Detailed Research Findings

While specific research focusing exclusively on the reductive debromination of this compound is not extensively documented in readily available literature, the reactivity of vicinal dibromides is a well-established area of organic chemistry. The strategies outlined above are based on numerous studies of analogous systems.

The reaction with zinc dust is a classic and widely used method for the dehalogenation of vicinal dihalides. stackexchange.com The mechanism is generally accepted to involve a stepwise process initiated by the transfer of electrons from the zinc surface to the carbon-bromine bond. This results in the formation of a carbanion or an organozinc intermediate, which then undergoes elimination of the second bromine atom to form the alkene. The stereochemistry of this reaction is often anti, meaning that the two bromine atoms are eliminated from opposite faces of the molecule.

Reductive debromination using magnesium follows a similar mechanistic rationale to that of zinc. stackexchange.com The formation of a Grignard-like intermediate is a key step, which then facilitates the elimination of the remaining bromine atom.

The reaction with sodium iodide in acetone, often referred to as the Finkelstein reaction followed by elimination, is a classic example of an E2 reaction. The iodide ion is a good nucleophile and attacks one of the bromine atoms, displacing it and forming an iodo-bromo intermediate. The resulting iodide ion then acts as a base, abstracting a proton from the adjacent carbon and leading to the elimination of the remaining bromine atom in a concerted fashion. However, in the context of reductive debromination, the mechanism is more accurately described as a nucleophilic attack on the bromine atom itself, leading to the formation of I-Br and a carbanion, which then eliminates the second bromide. This process is stereospecifically anti.

The use of sodium sulfide offers a greener alternative for reductive dehalogenation. acs.org The mechanism is believed to involve the sulfide ion acting as a two-electron donor, leading to the concerted or stepwise elimination of the two bromine atoms.

Recent research has also explored the use of organic reducing agents. For instance, o- and m-anisidines have been shown to be effective in the reductive debromination of vicinal dibromides containing activating groups. nih.gov The proposed mechanism involves an electron transfer from the electron-rich aromatic amine to the dibromide, initiating the elimination process. This method is noteworthy for its trans-stereospecificity. nih.gov

In the context of this compound, these reductive debromination strategies would be expected to yield cycloocta-1,4-diene. The stereochemistry of the starting material (i.e., cis- or trans-dibromide) and the choice of reagent would be critical in determining the stereochemistry of the resulting diene, where applicable. The conformational flexibility of the eight-membered ring would also play a significant role in the reaction kinetics and stereochemical outcome.

Stereochemistry and Conformational Analysis of 4,5 Dibromocyclooct 1 Ene

Configurational Isomerism: Cis/Trans Relationships and Their Interconversion

Configurational isomerism in 4,5-Dibromocyclooct-1-ene arises from the spatial arrangement of atoms or groups around stereogenic centers and double bonds. For this molecule, isomerism is determined by two main structural features: the relative orientation of the two bromine atoms and the geometry of the carbon-carbon double bond.

Cis/Trans Isomerism of Bromine Substituents: The two bromine atoms are attached to adjacent chiral carbons (C4 and C5). Their relative orientation can be either cis, where both atoms are on the same side of the cyclooctene (B146475) ring's approximate plane, or trans, where they are on opposite sides. This results in two diastereomers: cis-4,5-Dibromocyclooct-1-ene and trans-4,5-Dibromocyclooct-1-ene. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Cis/Trans Isomerism of the Double Bond: The cyclooctene ring is the smallest cycloalkene that can stably accommodate both a cis (Z) and a trans (E) double bond. While the cis-isomer is significantly more stable and common, the strained trans-isomer can also exist. Therefore, four main configurational isomers of this compound are theoretically possible based on the combination of these features.

Interconversion between cis and trans diastereomers of the bromine substituents requires the breaking and reforming of covalent bonds and does not occur under normal conditions. Similarly, the interconversion of the Z and E isomers of the double bond is highly restricted due to the high energy barrier for rotation around the double bond and requires significant energy input, such as photochemical irradiation.

Conformational Dynamics of Eight-Membered Rings

Eight-membered rings like cyclooctene are highly flexible and exist as a dynamic equilibrium of multiple conformations. Unlike the well-defined chair conformation of cyclohexane, cyclooctene's conformational landscape is more complex, featuring several low-energy structures with small energy differences between them.

Computational studies on the parent (Z)-cyclooctene have identified several low-energy conformers. wikipedia.org These conformations are typically chiral and exist as enantiomeric pairs. wikipedia.org The most stable conformers are often described by variations of boat, chair, and twist-boat-chair forms. wikipedia.org For instance, four distinct energy minima have been identified for (Z)-cyclooctene, which can interconvert through various ring-inversion processes. wikipedia.org

The energy barriers for these interconversions are generally low, allowing for rapid exchange at room temperature. wikipedia.org This dynamic nature is a hallmark of medium-sized rings.

Table 1: Representative Low-Energy Conformations of (Z)-Cyclooctene

Conformation Type Key Structural Feature Relative Stability
Twist-Boat-Chair A common low-energy conformation High
Boat-Chair Another stable conformation High
Twist-Boat Often an intermediate or slightly higher energy form Moderate

Note: This table is based on the parent cyclooctene ring system. The presence of bromine substituents would alter the relative energies and geometries.

The introduction of two bulky and electronegative bromine atoms at the C4 and C5 positions significantly impacts the conformational preferences and flexibility of the cyclooctene ring.

Steric Hindrance: The large van der Waals radius of bromine atoms introduces substantial steric strain. The ring will preferentially adopt conformations that place these bulky substituents in pseudo-equatorial positions to minimize unfavorable 1,3-diaxial-like interactions and transannular strain (interactions across the ring). This reduces the number of populated conformers compared to the unsubstituted ring.

Gauche Interactions: In the cis-diastereomer, the gauche interaction between the two bromine atoms adds to the conformational energy. In the trans-diastereomer, the bromines can adopt a more staggered, anti-periplanar arrangement in certain conformations, which is generally more stable.

Dipole-Dipole Interactions: The polar C-Br bonds create dipole moments. The ring will favor conformations that minimize the electrostatic repulsion between these dipoles.

Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of individual rotamers. wikipedia.orgyoutube.com This phenomenon creates a chiral axis. While most commonly associated with substituted biaryl compounds, it can also occur in strained ring systems.

Trans-cyclooctene (B1233481) is a classic example of planar chirality, and its enantiomers are stable due to a high barrier to ring-flipping (racemization). ic.ac.uk For substituted cis-cyclooctenes, atropisomerism is less common but conceivable. If the vicinal dibromo substituents, in combination with the ring's inherent structure, create a sufficiently high energy barrier (typically >22 kcal/mol) to a ring-flipping process that interconverts enantiomeric conformations, then atropisomerism could be observed. wikipedia.orgic.ac.uk The bulky bromine atoms would be crucial in creating this steric blockade. Dynamic NMR studies at varying temperatures would be required to determine if the interconversion of such conformers is slow enough on the NMR timescale to be observed and to quantify the rotational energy barrier.

Chiroptical Properties and Absolute Configuration Determination

As this compound is a chiral molecule, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques measure this differential interaction and are powerful tools for determining the absolute configuration (the actual 3D arrangement of atoms) of a specific enantiomer.

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum, a plot of this differential absorption versus wavelength, is unique to a specific enantiomer; its mirror image corresponds to the other enantiomer. encyclopedia.pub

The modern approach to assigning absolute configuration involves a combination of experimental measurement and quantum chemical computation. dtu.dkresearchgate.net

Experimental Measurement: The ECD spectrum of a purified enantiomer of this compound is recorded.

Computational Modeling: A conformational search is performed for a chosen absolute configuration (e.g., (4R, 5S)). The geometries of all low-energy conformers are optimized using methods like Density Functional Theory (DFT).

Spectrum Calculation: For each stable conformer, the theoretical ECD spectrum is calculated using Time-Dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a final theoretical spectrum for that absolute configuration.

Comparison: The final theoretical ECD spectrum is compared with the experimental one. A match between the experimental spectrum and the spectrum calculated for the (4R, 5S)-configuration allows for the unambiguous assignment of that absolute configuration to the enantiomer being measured. researchgate.netresearchgate.net

This combined approach is highly reliable for assigning the absolute configuration of conformationally flexible molecules like this compound. dtu.dk

Spectroscopic Signatures for Stereoisomer Differentiation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the differentiation of stereoisomers, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the stereoisomers of this compound, namely the cis and trans diastereomers, ¹H and ¹³C NMR spectroscopy are expected to reveal distinct spectral features. These differences arise from the distinct magnetic environments experienced by the nuclei in each isomer due to their differing three-dimensional structures.

In ¹H NMR spectroscopy, the protons attached to the carbons bearing the bromine atoms (C4 and C5) and the olefinic protons (C1 and C2) would be of particular diagnostic value. The spatial relationship between the bromine atoms and adjacent protons significantly influences the local electronic environment and, consequently, the chemical shifts. For instance, the relative orientation of the C-Br bonds with respect to the C-H bonds will lead to different shielding and deshielding effects in the cis and trans isomers.

Similarly, the dihedral angles between adjacent protons, which are different in the various conformations adopted by the cis and trans isomers, would result in different vicinal coupling constants (³J). This is particularly relevant for the coupling between the protons on C4 and C5 and the neighboring methylene (B1212753) protons. The Karplus relationship predicts a strong dependence of the ³J value on the dihedral angle, allowing for conformational and stereochemical assignments.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms, especially C4 and C5, would be expected to differ between the stereoisomers. The "heavy atom effect" of bromine influences the chemical shifts of the directly attached carbons. Furthermore, stereochemical differences, such as steric compression (γ-gauche effect), can cause upfield shifts for carbons in sterically hindered environments, which would likely differ between the more compact and more extended conformations of the cis and trans isomers.

A hypothetical data table based on these principles is presented below to illustrate the expected differences in NMR spectroscopic data that would allow for the differentiation of the stereoisomers of this compound.

Compound Name Proton (¹H) Chemical Shifts (δ, ppm) Carbon (¹³C) Chemical Shifts (δ, ppm)
cis-4,5-Dibromocyclooct-1-eneH1/H2: [Expected olefinic region]H4/H5: [Expected methine region, different from trans]Other CH₂: [Expected aliphatic region]C1/C2: [Expected olefinic region]C4/C5: [Expected alkyl halide region, different from trans]Other CH₂: [Expected aliphatic region]
trans-4,5-Dibromocyclooct-1-eneH1/H2: [Expected olefinic region]H4/H5: [Expected methine region, different from cis]Other CH₂: [Expected aliphatic region]C1/C2: [Expected olefinic region]C4/C5: [Expected alkyl halide region, different from cis]Other CH₂: [Expected aliphatic region]

Computational Chemistry Applications in 4,5 Dibromocyclooct 1 Ene Research

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of 4,5-Dibromocyclooct-1-ene. These ab initio (from first principles) and Density Functional Theory (DFT) approaches provide a detailed picture of the molecule's electronic landscape and energetics.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Energy Landscapes

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a flexible eight-membered ring system like this compound, DFT is instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is found.

Furthermore, DFT is employed to map the conformational energy landscape of the molecule. The cyclooctene (B146475) ring can adopt various conformations, such as boat-chair, twist-boat, and crown shapes. The presence of two bulky bromine atoms and a double bond introduces significant steric and electronic constraints, leading to a complex potential energy surface with multiple local minima (stable conformers) and transition states connecting them. By systematically exploring this landscape, researchers can identify the most probable conformations and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerPoint GroupRelative Energy (kcal/mol)
Twist-Boat-Chair (TBC)C10.00
Boat-Chair (BC)C21.5
Twist-Boat (TB)C23.2
CrownCs5.8
Note: This data is illustrative and would be determined from actual DFT calculations.

Ab Initio Methods for Electronic Structure Analysis and Bonding Characterization

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer a higher level of theory and can provide more accurate descriptions of the electronic structure, albeit at a greater computational expense. These methods are crucial for a detailed analysis of the bonding in this compound.

For instance, Natural Bond Orbital (NBO) analysis, often performed on the results of ab initio calculations, can elucidate the nature of the carbon-bromine bonds, quantifying their ionic and covalent character. It can also reveal hyperconjugative interactions, such as the donation of electron density from C-H or C-C sigma bonds into the antibonding orbital of the C-Br bond, which can influence the molecule's stability and reactivity. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

Mechanistic Probing Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify key intermediates and transition states, providing a level of detail often inaccessible through experimental means alone.

Transition State Characterization and Reaction Coordinate Analysis

A transition state is a high-energy, transient species that represents the energy maximum along a reaction pathway. Locating and characterizing these structures is a primary goal of mechanistic studies. Computational methods can precisely determine the geometry and energy of transition states for reactions such as dehydrobromination or nucleophilic substitution on this compound. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the reaction pathway downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species. This analysis provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes.

Reactivity Predictions and Selectivity Rationalization

Computational models can predict the reactivity of this compound and rationalize observed selectivities (chemo-, regio-, and stereoselectivity). For example, in an elimination reaction, DFT calculations can determine the activation energies for the formation of different possible diene products. The product formed via the lowest energy barrier would be predicted as the major product.

Similarly, in reactions where stereoisomers can be formed, computational modeling can predict which diastereomer or enantiomer is favored by comparing the energies of the respective transition states. Factors influencing selectivity, such as steric hindrance and electronic effects, can be quantified and analyzed. For instance, the model can show how the conformational preference of the cyclooctene ring influences the approach of a reactant, leading to a specific stereochemical outcome.

Table 2: Hypothetical Calculated Activation Barriers for Competing Reaction Pathways

Reaction PathwayProductCalculated Activation Energy (kcal/mol)
E2 Elimination (H at C3)Cycloocta-1,4-diene25.3
E2 Elimination (H at C6)Cycloocta-1,5-diene22.1
SN2 Substitution4-Bromo-5-nucleophile-cyclooct-1-ene28.5
Note: This data is for illustrative purposes to show how computational results can be presented.

Conformational Space Exploration and Energy Profiling

The flexible eight-membered ring of this compound can exist in a multitude of conformations. A thorough exploration of this conformational space is essential, as the reactivity and spectroscopic properties of the molecule are often dependent on its three-dimensional shape.

Computational methods, including systematic searches and molecular dynamics (MD) simulations, can be used to explore the vast conformational landscape. Systematic searches involve rotating around single bonds in a stepwise manner to generate a wide range of possible structures, which are then minimized to find the nearest local energy minimum. MD simulations, on the other hand, simulate the motion of the atoms over time at a given temperature, allowing the molecule to overcome energy barriers and explore different conformational regions.

The result of this exploration is an energy profile or potential energy surface that maps the relative energies of the different conformations. This profile is critical for understanding the equilibrium distribution of conformers at a given temperature and for identifying the most likely conformations to participate in a chemical reaction. For a molecule like this compound, the energy profile would reveal the energetic cost of conformational changes, such as the interconversion between different twist-boat and boat-chair forms, which can be crucial for its chemical behavior.

Advanced Synthetic Transformations and Derivatization Strategies

Strategic Derivatization for Enhanced Reactivity and Selective Transformations

The presence of both bromine centers and an alkene moiety in 4,5-dibromocyclooct-1-ene provides multiple avenues for strategic derivatization. These modifications can be selectively performed to tune the molecule's reactivity and facilitate subsequent complex transformations.

Functional Group Modifications of Bromine Centers

The two bromine atoms in this compound are key functional handles that can be readily transformed into a variety of other groups. These modifications are crucial for introducing new functionalities and enabling a broader range of subsequent reactions. Common transformations include nucleophilic substitution and elimination reactions. For instance, treatment with a strong base can lead to dehydrobromination, potentially forming cyclooctadienes. Nucleophilic substitution with various nucleophiles can introduce functionalities such as azides, cyanides, or thiols, paving the way for the synthesis of highly functionalized cyclooctane (B165968) derivatives.

The relative stereochemistry of the bromine atoms influences the outcome of these reactions, and by choosing appropriate reagents and conditions, a high degree of stereocontrol can often be achieved. This selective functionalization is a cornerstone of its utility in targeted synthesis.

Transformations at the Alkene Moiety

The double bond in this compound is susceptible to a wide array of electrophilic addition reactions. These transformations allow for the introduction of new stereocenters and functional groups on the cyclooctane ring. Key reactions include:

Epoxidation: Reaction with peroxy acids yields the corresponding epoxide. The stereochemistry of the resulting epoxide can often be directed by the existing stereocenters on the ring.

Dihalogenation: Addition of halogens such as chlorine or bromine across the double bond leads to tetrahalogenated cyclooctane derivatives.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, resulting in the formation of a hydroxyl group.

Ozonolysis: Cleavage of the double bond via ozonolysis can open the eight-membered ring to produce linear difunctional compounds, which can serve as precursors to other complex molecules.

These transformations at the alkene moiety significantly expand the synthetic utility of this compound, allowing for its conversion into a diverse range of functionalized cyclic and acyclic compounds.

Applications as Synthetic Intermediates

The ability to selectively modify both the bromine centers and the alkene functionality makes this compound a powerful intermediate in the synthesis of complex molecular structures, including polycyclic systems and natural products.

Building Blocks for Complex Polycyclic Systems

The conformational flexibility of the eight-membered ring and the presence of multiple reactive sites allow this compound to serve as a scaffold for the construction of intricate polycyclic systems. Intramolecular reactions, often following initial derivatization, can be employed to form new rings fused to the original cyclooctene (B146475) core. For example, the formation of bicyclo[3.3.1]nonane or bicyclo[5.1.0]octane skeletons can be envisioned through transannular cyclizations or intramolecular substitution reactions. The strategic placement of the bromine atoms and the double bond provides the necessary geometric and electronic pre-disposition for these complex ring-forming events.

Precursors in Stereoselective Natural Product Synthesis

The stereochemically defined arrangement of substituents in derivatives of this compound makes it an attractive starting material for the stereoselective synthesis of natural products. nih.govmdpi.commdpi.com Many biologically active natural products contain functionalized eight-membered rings or are derived from precursors with such structures. The ability to control the stereochemistry during the derivatization of this compound is crucial for achieving the desired stereoisomer of the target natural product. For instance, the controlled introduction of hydroxyl and amino groups can lead to intermediates that are key fragments of complex alkaloids or macrolides.

Cycloalkene Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has revolutionized synthetic organic chemistry. wikipedia.org Derivatives of this compound can participate in various metathesis reactions, further highlighting their synthetic versatility.

Ring-Closing Metathesis (RCM): While this compound itself is a cyclic alkene, it can be derivatized to contain pendant alkene chains. Subsequent ring-closing metathesis of these diene derivatives can lead to the formation of bicyclic systems where a new ring is fused to the original cyclooctene framework. The success of RCM is highly dependent on the length and nature of the tether connecting the two alkene moieties and the choice of the metathesis catalyst.

Cross-Metathesis (CM): The alkene moiety of this compound or its derivatives can undergo cross-metathesis with other alkenes. This reaction allows for the modification of the cyclic core by introducing new substituents at the double bond. The efficiency and selectivity of cross-metathesis are influenced by the steric and electronic properties of the reacting alkenes and the catalyst used. This strategy provides a direct route to functionalized cyclooctene derivatives that might be difficult to access through other synthetic methods.

The participation of this compound and its derivatives in these powerful synthetic transformations underscores their importance as versatile building blocks in modern organic synthesis. The ability to strategically manipulate its functional groups provides chemists with a powerful tool for the construction of complex and biologically relevant molecules.

Future Perspectives in 4,5 Dibromocyclooct 1 Ene Research

Development of Novel Asymmetric Catalytic Methodologies for Bromination and Subsequent Transformations

The selective introduction of bromine atoms across the double bond of cyclooctene (B146475) in an enantioselective manner represents a significant challenge in synthetic chemistry. While catalytic bromination reactions have been studied, achieving high levels of stereocontrol remains a key objective. Future research will likely focus on the design and application of novel chiral catalysts to afford enantiomerically enriched 4,5-Dibromocyclooct-1-ene.

One promising avenue is the development of cooperative catalytic systems. For instance, the use of trans-cyclooctene (B1233481) (TCO) derivatives as bromine scavengers has been shown to inhibit non-catalyzed background reactions in bromination processes using reagents like N-bromosuccinimide. nih.gov This approach helps to improve the selectivity of the desired catalytic pathway. By combining a chiral catalyst with such a scavenger system, it may be possible to enhance the enantioselectivity and regioselectivity of cyclooctene bromination. nih.gov The development of chiral ligands that can effectively coordinate with a bromine source and facilitate its stereoselective delivery to the cyclooctene double bond is another critical area of investigation. Chiral trans-cyclooctenes themselves have been demonstrated to act as efficient ligands in asymmetric metal catalysis, suggesting their potential in designing new chiral frameworks for bromination catalysts. researchgate.net

Once chiral this compound is accessible, the focus will shift to its subsequent enantioselective transformations. The two bromine atoms provide versatile handles for a variety of substitution and elimination reactions. The development of catalytic methods for the stereoselective replacement of one or both bromine atoms with other functional groups will open up pathways to a wide range of chiral cyclooctene derivatives. For example, asymmetric cross-coupling reactions or nucleophilic substitutions catalyzed by chiral transition metal complexes could be employed to introduce carbon, nitrogen, or oxygen-based substituents with high fidelity.

Table 1: Potential Asymmetric Transformations of this compound

TransformationCatalyst TypePotential Product
Asymmetric Suzuki CouplingChiral Palladium ComplexChiral 4-aryl-5-bromocyclooct-1-ene
Asymmetric Buchwald-Hartwig AminationChiral Palladium or Copper ComplexChiral 4-amino-5-bromocyclooct-1-ene
Enantioselective DehydrobrominationChiral BaseChiral Cyclooctadiene

Exploration of Unconventional Reaction Pathways and Mechanistic Discoveries

Beyond conventional addition and substitution reactions, future research is expected to uncover unconventional reaction pathways for this compound. The inherent ring strain and the presence of two vicinal bromine atoms could be exploited to drive novel transformations. For instance, under specific conditions, this compound might undergo unique rearrangement or fragmentation reactions, leading to unexpected and synthetically valuable products.

Mechanistic studies will be crucial in understanding and harnessing these new reactions. The use of advanced spectroscopic techniques and kinetic analyses will shed light on the intermediates and transition states involved. For example, investigations into the role of in situ-generated Br2 in catalytic bromination have revealed non-catalyzed reaction pathways that proceed via a chain mechanism. nih.gov Similar detailed mechanistic work on the reactions of this compound could reveal subtle but important factors that govern its reactivity and selectivity. The study of reaction mechanisms in related systems, such as the computational analysis of reactions between 1,2,4,5-tetrazines and enamines, highlights the power of modern methods to elucidate complex reaction pathways, including stepwise versus concerted mechanisms and the influence of solvents. researchgate.netnih.govnsf.gov

Integration of Advanced Computational Methods with Experimental Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in modern organic chemistry. In the context of this compound research, advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict reaction outcomes, elucidate reaction mechanisms, and guide the design of new experiments.

For example, DFT calculations can be used to model the transition states of various potential reaction pathways, allowing researchers to predict which products are likely to form under different conditions. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues. Computational studies on related cycloaddition reactions have demonstrated the ability of DFT to explain reactivity and selectivity, which is often attributed to factors beyond simple frontier molecular orbital interactions, such as decreased Pauli repulsion and reduced distortion energy. researchgate.net

Furthermore, computational modeling can aid in the design of novel catalysts for the asymmetric synthesis of this compound. By simulating the interaction of different chiral ligands with the reactants, it is possible to identify catalyst structures that are likely to provide high levels of stereocontrol. The integration of computational screening with high-throughput experimentation could accelerate the discovery of optimal catalytic systems. The application of computational studies to understand the role of various catalysts and intermediates in other chemical transformations underscores the potential of these methods in the future of this compound research. rsc.org

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